molecular formula C14H11Cl2NO4 B1617853 Chlorazifop CAS No. 60074-25-1

Chlorazifop

Cat. No. B1617853
CAS RN: 60074-25-1
M. Wt: 328.1 g/mol
InChI Key: SVGBNTOHFITEDI-UHFFFAOYSA-N
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Patent
US05213606

Procedure details

10% Sodium hydroxide solution (170 mL, 0.424 mol) is added to a solution of ethyl 2-{p-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}propionate (79.09 g, 0.212 mol) in tetrahydrofuran with stirring. The reaction mixture is heated to 52° C., stirred for 3 hours, concentrated in vacuo and diluted with water. The aqueous solution is washed with methylene chloride, acidified with concentrated sulfuric acid and extracted with ethyl acetate. The combined organic extracts are dried and concentrated in vacuo to give the title product as a white solid (48.7 g) which is identified by 1H NMR spectral analysis.
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
79.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[C:5]([O:11][C:12]2[CH:25]=[CH:24][C:15]([O:16][CH:17]([CH3:23])[C:18]([O:20]CC)=[O:19])=[CH:14][CH:13]=2)=[N:6][CH:7]=[C:8]([Cl:10])[CH:9]=1>O1CCCC1>[Cl:3][C:4]1[C:5]([O:11][C:12]2[CH:13]=[CH:14][C:15]([O:16][CH:17]([CH3:23])[C:18]([OH:20])=[O:19])=[CH:24][CH:25]=2)=[N:6][CH:7]=[C:8]([Cl:10])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
79.09 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(OC(C(=O)OCC)C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
The aqueous solution is washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(OC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48.7 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.